Bis(4-fluorophenyl) phosphoramidate
Overview
Description
Bis(4-fluorophenyl) amidophosphate: is an organophosphorus compound characterized by the presence of two 4-fluorophenyl groups attached to a central phosphorus atom, which is also bonded to an amidophosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) phosphoramidate typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the desired product. The reaction conditions often include controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl) amidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of bis(4-fluorophenyl) phosphine oxide.
Reduction: Formation of bis(4-fluorophenyl) phosphine.
Substitution: Formation of substituted Bis(4-fluorophenyl) phosphoramidate derivatives.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl) amidophosphate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique electronic properties make it valuable in the development of new catalytic systems.
Biology: In biological research, Bis(4-fluorophenyl) phosphoramidate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl) phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved include inhibition of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
- Bis(4-fluorophenyl) phosphine oxide
- Bis(4-fluorophenyl) phosphine
- Bis(2-fluorophenyl) (4-bromophenyl) amidophosphate
Comparison: Bis(4-fluorophenyl) amidophosphate is unique due to its amidophosphate group, which imparts distinct chemical properties compared to other similar compounds For example, bis(4-fluorophenyl) phosphine oxide lacks the amidophosphate group, resulting in different reactivity and applications
Properties
IUPAC Name |
1-[amino-(4-fluorophenoxy)phosphoryl]oxy-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2NO3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUFFKLNNAFDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(N)OC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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